Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate is an organic compound that belongs to the class of esters It features a benzoate ester linked to a pyrrole ring through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with an electron-withdrawing group such as an ester.
Amide Bond Formation: The pyrrole ring is then coupled with 3-aminobenzoic acid through an amide bond formation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: It can serve as a probe to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simple ester with a similar benzoate structure but lacking the pyrrole ring.
Methyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate: A methyl ester analog with similar properties.
Uniqueness
Ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate is unique due to the presence of both the pyrrole ring and the benzoate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 3-[(1-methylpyrrole-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(19)11-6-4-7-12(10-11)16-14(18)13-8-5-9-17(13)2/h4-10H,3H2,1-2H3,(H,16,18) |
InChI Key |
HXSWVWZXNBSKAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.